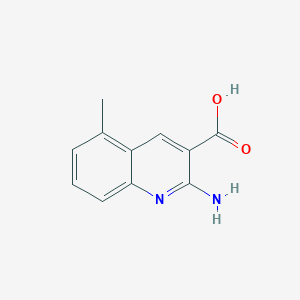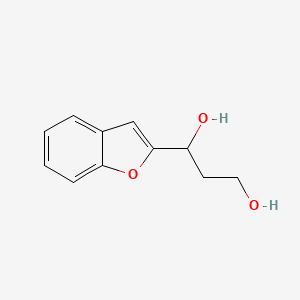
(S)-1-(2-Benzofuryl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Benzofuryl)-1,3-propanediol: is a chiral organic compound belonging to the class of benzofurans Benzofurans are heterocyclic aromatic compounds featuring a fused benzene and furan ring
Synthetic Routes and Reaction Conditions:
Catalytic Asymmetric Henry Reaction: One common synthetic route involves the catalytic asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane. This reaction is typically catalyzed by copper (II) complexes, leading to the formation of (S)-enriched benzofuryl β-nitro alcohols.
Palladium-Catalyzed Assembly: Another method involves the palladium-catalyzed assembly and functionalization of benzo[b]furans[_{{{CITATION{{{2{The Palladium-Catalyzed Assembly and Functionalization of Benzo[b ...](https://benthamscience.com/article/1494). This method allows for the construction of the benzo[b]furan ring via intramolecular or intermolecular cyclization[{{{CITATION{{{_2{The Palladium-Catalyzed Assembly and Functionalization of Benzob ....
Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic reactions under controlled conditions to ensure high yield and enantioselectivity. The choice of catalyst and reaction conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
(S)-1-(2-Benzofuryl)-1,3-propanediol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can replace functional groups on the benzofuran ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed:
Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-one.
Reduction: Benzofuran-2-ol, benzofuran-2-amine.
Substitution: Halogenated benzofurans, alkylated benzofurans.
Scientific Research Applications
(S)-1-(2-Benzofuryl)-1,3-propanediol: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (S)-1-(2-Benzofuryl)-1,3-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(S)-1-(2-Benzofuryl)-1,3-propanediol: is compared with other similar compounds to highlight its uniqueness:
2-Benzofuranyl-1,3-propanediol: This compound differs in its stereochemistry, leading to different biological activities.
Benzofuran-2-carboxylic acid: This compound lacks the diol functionality, resulting in different chemical reactivity and applications.
Benzofuran-2-ol: This compound has a hydroxyl group instead of a diol, affecting its solubility and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)propane-1,3-diol |
InChI |
InChI=1S/C11H12O3/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,12-13H,5-6H2 |
InChI Key |
OZCFVZPNLMBENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


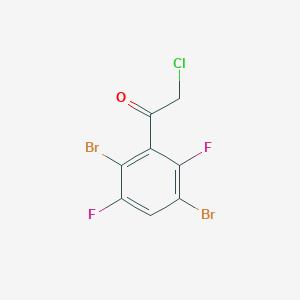
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)

![4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15331792.png)
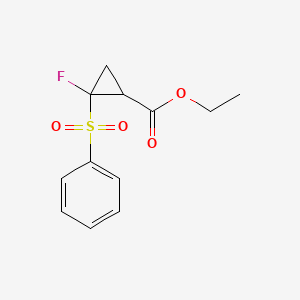
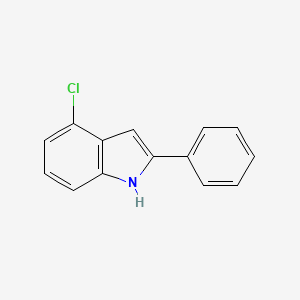


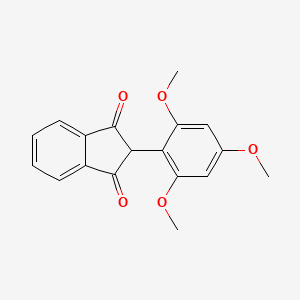
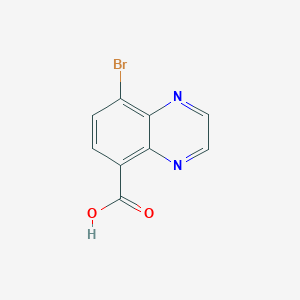
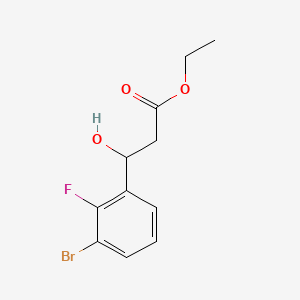
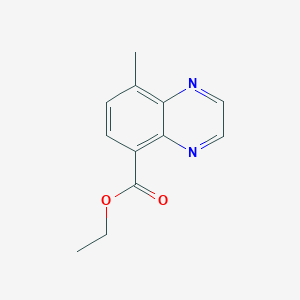
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
